molecular formula C8H9ClO2 B175619 (1R)-1-(4-chlorophenyl)-1,2-ethanediol CAS No. 152142-03-5

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Cat. No. B175619
M. Wt: 172.61 g/mol
InChI Key: QIVMDIMEYSDOSD-QMMMGPOBSA-N
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Description

Physical And Chemical Properties Analysis

“(1R)-1-(4-chlorophenyl)-1,2-ethanediol” has a melting point of 82-84°C. It is stored at a temperature of 4°C. The compound is in the form of a powder .

Scientific Research Applications

Chemoenzymatic Synthesis

(1R)-1-(4-chlorophenyl)-1,2-ethanediol and its enantiomers have been synthesized using a combination of chemical and enzymatic reactions. This method, involving various aryl groups, yields enantiomerically enriched 1-aryl-1,2-ethanediols with excellent yields, highlighting its potential in organic synthesis and pharmaceutical applications (Bencze et al., 2011).

Novel Neuromodulator

Although related to drug metabolism, it's noteworthy that a compound structurally similar to (1R)-1-(4-chlorophenyl)-1,2-ethanediol, named RWJ-333369, has been studied for its neuromodulatory properties, particularly in the treatment of epilepsy (Mannens et al., 2007).

Mushroom-Derived Compounds

Phenyl-ethanediols, including compounds structurally similar to (1R)-1-(4-chlorophenyl)-1,2-ethanediol, have been isolated from mushrooms like Fomes fomentarius. These compounds exhibit antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Zhao et al., 2013).

Biocatalytic Applications

The compound and its related structures are used in biocatalysis, demonstrating the importance of optically active 1-phenyl-1,2-ethanediol as a chiral building block in organic synthesis. Microorganisms like Candida parapsilosis are explored for asymmetric conversion, producing optically pure enantiomers (Yao, 2003).

Industrial Scale Synthesis

On an industrial scale, compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which share structural similarities with (1R)-1-(4-chlorophenyl)-1,2-ethanediol, are synthesized as intermediates for drugs like Ticagrelor, demonstrating the compound's relevance in large-scale pharmaceutical manufacturing (Guo et al., 2017).

Enzymatic Reduction

The compound and its derivatives are used in enzymatic reduction processes, which are significant in the fine chemical and pharmaceutical industries. Enantiocomplementary carbonyl reductases have been employed for efficient bioreduction, highlighting the compound's role in producing chiral building blocks (Cui et al., 2017).

Synthesis of Chiral Vicinal Diols

(1R)-1-(4-chlorophenyl)-1,2-ethanediol is used in the synthesis of chiral vicinal diols. Techniques like regio- and stereoselective concurrent oxidations with microbial cells are employed to prepare these diols, which are valuable in various chemical and pharmaceutical applications (Jia et al., 2011).

Optical Purity Analysis

Capillary electrophoresis has been developed to analyze the optical purity of p-chlorophenyl-1,2-ethanediol, demonstrating the importance of this compound in analytical chemistry and quality control in pharmaceutical manufacturing (Yan, 2006).

Safety And Hazards

The safety data sheet for a related compound, “®-1-(4-Chlorophenyl)ethylamine”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMDIMEYSDOSD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

CAS RN

152142-03-5
Record name (1R)-1-(4-chlorophenyl)ethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org

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